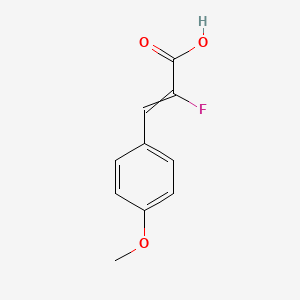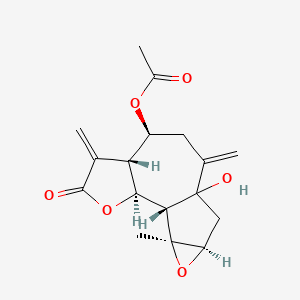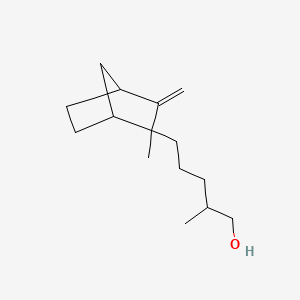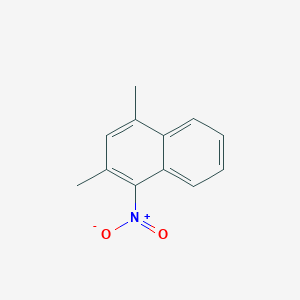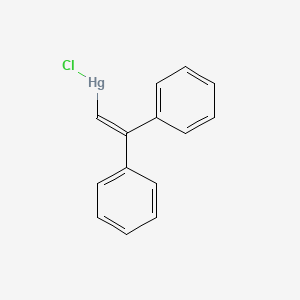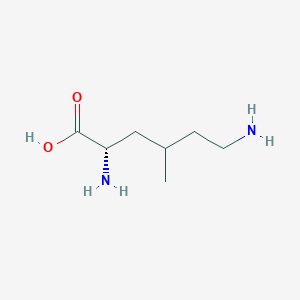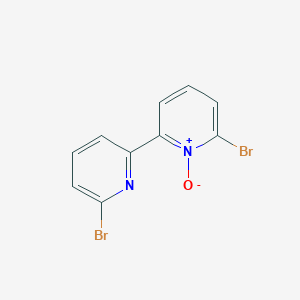
6,6'-Dibromo-2,2'-bipyridine-1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,6’-Dibromo-2,2’-bipyridine-1-oxide is a chemical compound with the molecular formula C10H6Br2N2O. It is a derivative of bipyridine, where two bromine atoms are substituted at the 6 and 6’ positions, and an oxide group is attached to one of the nitrogen atoms. This compound is known for its unique chemical properties and is used in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-Dibromo-2,2’-bipyridine-1-oxide typically involves the bromination of 2,2’-bipyridine. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions. The reaction yields 6,6’-Dibromo-2,2’-bipyridine, which is then oxidized to form the 1-oxide derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
6,6’-Dibromo-2,2’-bipyridine-1-oxide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be further oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form complex organic molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled temperature and pH conditions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in these reactions.
Major Products Formed
The major products formed from these reactions include various substituted bipyridine derivatives, which have applications in materials science and coordination chemistry .
Aplicaciones Científicas De Investigación
6,6’-Dibromo-2,2’-bipyridine-1-oxide is used in several scientific research fields:
Chemistry: It serves as a ligand in coordination chemistry, forming complexes with transition metals.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Mecanismo De Acción
The mechanism of action of 6,6’-Dibromo-2,2’-bipyridine-1-oxide involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, influencing various biochemical pathways. The compound’s bromine atoms and oxide group play a crucial role in its reactivity and binding affinity .
Comparación Con Compuestos Similares
Similar Compounds
6,6’-Dibromo-2,2’-bipyridine: Lacks the oxide group, making it less reactive in certain chemical reactions.
6,6’-Dimethyl-2,2’-bipyridine: Substituted with methyl groups instead of bromine, leading to different chemical properties and applications.
2,2’-Bipyridine: The parent compound without any substitutions, used widely in coordination chemistry.
Uniqueness
6,6’-Dibromo-2,2’-bipyridine-1-oxide is unique due to the presence of both bromine atoms and the oxide group, which enhance its reactivity and versatility in forming complexes with metal ions. This makes it particularly valuable in research areas requiring specific coordination properties .
Propiedades
Número CAS |
25373-71-1 |
|---|---|
Fórmula molecular |
C10H6Br2N2O |
Peso molecular |
329.97 g/mol |
Nombre IUPAC |
2-bromo-6-(6-bromopyridin-2-yl)-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C10H6Br2N2O/c11-9-5-1-3-7(13-9)8-4-2-6-10(12)14(8)15/h1-6H |
Clave InChI |
GHHUTXBQXSOMCI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC(=C1)Br)C2=[N+](C(=CC=C2)Br)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



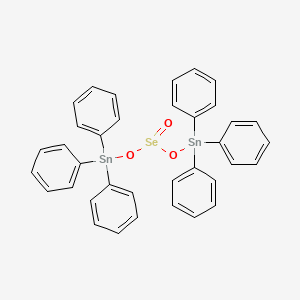
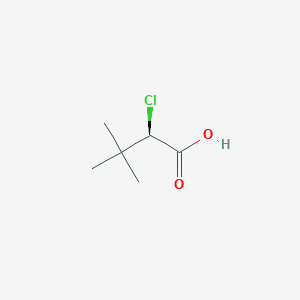

![1-Chloro-2-[(pent-3-en-2-yl)oxy]benzene](/img/structure/B14696072.png)
![Methyl 12-[(methanesulfonyl)oxy]octadec-9-enoate](/img/structure/B14696081.png)
